TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER
CAS No.: 1044244-99-6
Cat. No.: VC21149981
Molecular Formula: C12H20O6
Molecular Weight: 260.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1044244-99-6 |
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Molecular Formula | C12H20O6 |
Molecular Weight | 260.28 g/mol |
IUPAC Name | methyl 2-hydroxy-2-(5-oxo-2-propan-2-yloxyoxan-4-yl)propanoate |
Standard InChI | InChI=1S/C12H20O6/c1-7(2)18-10-5-8(9(13)6-17-10)12(3,15)11(14)16-4/h7-8,10,15H,5-6H2,1-4H3 |
Standard InChI Key | XEXIPMYISVSJSK-UHFFFAOYSA-N |
SMILES | CC(C)OC1CC(C(=O)CO1)C(C)(C(=O)OC)O |
Canonical SMILES | CC(C)OC1CC(C(=O)CO1)C(C)(C(=O)OC)O |
Chemical Identity and Classification
Tetrahydro-α-hydroxy-α-methyl-2-(1-methylethoxy)-5-oxo-2H-pyran-4-acetic acid methyl ester is a pyran derivative characterized by its heterocyclic structure. It belongs to the broader class of pyran compounds, which are six-membered heterocyclic rings containing one oxygen atom. This particular compound incorporates several functional groups, including a tetrahydropyran ring, hydroxyl group, methyl ester group, and isopropoxy substituent, creating a unique molecular architecture with specific chemical properties and reactivity patterns.
The compound is uniquely identified through its Chemical Abstracts Service (CAS) registry number 1044244-99-6, which serves as its primary identifier in chemical databases and literature . The international nomenclature system provides the IUPAC name for this compound as methyl 2-hydroxy-2-(5-oxo-2-propan-2-yloxyoxan-4-yl)propanoate, reflecting its complex structure and functional group organization. This systematic naming approach details the core pyran structure along with its specific substituents, offering a standardized identification method for researchers and manufacturers.
Identification Parameters
The compound possesses several identification parameters that allow for its precise characterization and differentiation from similar compounds. These parameters include:
These identification parameters provide a comprehensive set of descriptors that facilitate the compound's registration, documentation, and retrieval in chemical databases worldwide. The unique identifiers ensure consistent referencing across scientific literature and regulatory documentation.
Physical and Chemical Properties
Tetrahydro-α-hydroxy-α-methyl-2-(1-methylethoxy)-5-oxo-2H-pyran-4-acetic acid methyl ester exhibits distinct physical and chemical properties that determine its behavior in various environments and reactions. Understanding these properties is essential for researchers working with this compound in laboratory settings and for developing potential applications.
Physical Properties
The physical properties of this compound provide insights into its handling requirements and potential applications. The available data indicates that the compound appears as a colorless oil at standard temperature and pressure . This physical state facilitates its use in various laboratory procedures and synthetic applications.
The compound's solubility characteristics indicate good dissolution in organic solvents like dichloromethane and ethyl acetate , which is consistent with its relatively moderate polarity. This solubility profile informs solvent selection for reactions, purification processes, and analytical procedures involving this compound.
Synthesis Methods
The synthesis of tetrahydro-α-hydroxy-α-methyl-2-(1-methylethoxy)-5-oxo-2H-pyran-4-acetic acid methyl ester involves specific reaction conditions and precursors. According to scientific literature, particularly research published by Nagase et al. in Tetrahedron Letters (2008), the compound can be synthesized through a specific procedure involving methyl pyruvate and related precursors .
Reported Synthesis Procedure
The reported synthesis procedure involves several key steps:
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Reaction of precursors with tributylamine and titanium tetrachloride
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Use of dichloromethane as the solvent
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Reaction temperature maintained between -60°C and -55°C
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Reaction duration of approximately 1.5 hours
This synthesis approach represents a controlled method for producing the compound under specific laboratory conditions. The use of titanium tetrachloride suggests a Lewis acid-catalyzed reaction, which is common in the synthesis of complex organic compounds containing multiple functional groups.
Nagase et al.'s research, published in Tetrahedron Letters (Volume 49, pages 4509-4512, 2008), provides a detailed methodology for this synthesis . Their approach likely involves careful control of reaction parameters to achieve the desired stereochemistry and functional group arrangement.
Applications and Research Findings
Tetrahydro-α-hydroxy-α-methyl-2-(1-methylethoxy)-5-oxo-2H-pyran-4-acetic acid methyl ester has specific applications in organic synthesis and agricultural research. Its primary application appears to be as an intermediate in the preparation of germination stimulant furopyranones .
Role in Furopyranone Synthesis
The compound serves as a precursor in the synthesis of furopyranones, which are known to function as germination stimulants . This application has particular relevance in agricultural research and development, as germination stimulants can influence seed dormancy and germination patterns in various plant species.
Furopyranones, the end products synthesized using this compound, exhibit structural similarities to naturally occurring compounds that regulate plant growth and development. These compounds can interact with specific receptors in plant seeds, triggering biochemical cascades that lead to germination. The structural features of the tetrahydro-α-hydroxy-α-methyl-2-(1-methylethoxy)-5-oxo-2H-pyran-4-acetic acid methyl ester likely contribute to the bioactivity of the resulting furopyranones.
This commercial availability facilitates research involving this compound, enabling scientists to purchase standardized material rather than synthesizing it in-house. The relatively high cost per milligram suggests complex synthesis procedures or limited production volume.
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